molecular formula C18H15FN6O2 B2703838 8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-22-7

8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Katalognummer: B2703838
CAS-Nummer: 946312-22-7
Molekulargewicht: 366.356
InChI-Schlüssel: IXDNUOHMPZHDOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C18H15FN6O2 and its molecular weight is 366.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings related to its pharmacological applications.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the reaction of 3,5-cyclohexanedione with 4-fluorobenzaldehyde and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The mixture is refluxed and subsequently cooled to yield the desired product after filtration and purification processes .

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties , particularly in inhibiting cancer cell proliferation. It has shown effectiveness against various cancer cell lines, including those with mutations in BRCA1/2 genes. For instance:

  • Inhibition of PARP Enzymes : The compound exhibits potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair mechanisms in cells. The inhibition constants (Ki) for PARP1 and PARP2 are reported to be 1.2 nM and 0.87 nM respectively .
  • Cell Proliferation : In whole-cell assays, it demonstrated an effective concentration (EC50) of 2.51 nM for inhibiting PARP-mediated PARylation and significantly reduced the proliferation of cancer cells (EC50 = 0.3 nM for MX-1 cells) when administered orally .

Other Biological Activities

The compound also possesses a range of other biological activities including:

  • Antiviral and Antimicrobial Properties : Its structural features suggest potential antiviral and antibacterial activities, which are common among similar heterocyclic compounds .
  • Anti-inflammatory Effects : The imidazo[2,1-c][1,2,4]triazine framework is often associated with anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The tetrahydroimidazo moiety contributes to its interaction with biological targets.
  • The presence of the 4-fluorophenyl group enhances lipophilicity and may improve binding affinity to target proteins.

Case Study 1: Antitumor Efficacy in BRCA Mutant Models

A study involving xenograft models demonstrated that the compound effectively inhibited tumor growth in BRCA1 mutant breast cancer models when used as a standalone treatment or in combination with traditional chemotherapeutics like temozolomide and cisplatin. This highlights its potential as a therapeutic agent in precision oncology targeting specific genetic profiles .

Case Study 2: In Vitro Efficacy Against Various Cancer Cell Lines

In vitro studies showed that the compound exhibited differential efficacy across various cancer cell lines:

Cell LineEC50 (nM)
MX-1 (BRCA1 mutant)0.3
Capan-1 (BRCA2 mutant)5
MDA-MB-231 (Triple-negative)10

These results indicate its promise as a versatile anticancer agent with specific activity against genetically defined tumors.

Eigenschaften

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c19-13-3-5-14(6-4-13)24-8-9-25-17(27)15(22-23-18(24)25)16(26)21-11-12-2-1-7-20-10-12/h1-7,10H,8-9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDNUOHMPZHDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.